3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride
Description
3-(3-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is a synthetic amine derivative featuring a phenoxypropanamine backbone with a nitro (-NO₂) and methyl (-CH₃) substituent on the aromatic ring. The methyl group may improve lipophilicity, affecting pharmacokinetics such as absorption and metabolism.
Properties
IUPAC Name |
3-(3-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11;/h2,4-5H,3,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSQOJITDMELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce the nitro group at the 2-position, forming 3-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine under basic conditions to form the ether linkage, resulting in 3-(3-methyl-2-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(3-methyl-2-aminophenoxy)propan-1-amine.
Substitution: Various substituted amines depending on the electrophile used.
Oxidation: 3-(3-carboxy-2-nitrophenoxy)propan-1-amine.
Scientific Research Applications
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride with similar compounds:
Key Observations:
- Lipophilicity : The methyl group may increase lipophilicity compared to chloro or trifluoromethyl analogs, influencing membrane permeability.
- Backbone Variations: Unlike duloxetine (), which has a thiophene and naphthyloxy group, the target compound’s simpler phenoxy-propanamine structure may reduce metabolic complexity but limit receptor selectivity.
Biological Activity
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy, and comparative studies with similar compounds, supported by relevant data tables and findings from various research sources.
Chemical Structure and Properties
The compound features a nitrophenoxy moiety that significantly influences its biological interactions. The positioning of the nitro group is critical, as it can affect the compound's reactivity and biological activity through electronic and steric effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, influencing enzyme activity and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In studies focusing on cancer cell lines, the compound has shown promising results in inhibiting cell proliferation. The mechanism involves inducing apoptosis in cancer cells, which may be mediated through oxidative stress pathways or direct interference with cell cycle regulation.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. Below is a comparison table highlighting key characteristics:
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 3-(3-methyl-2-nitrophenoxy)propan-1-amine HCl | Nitro-substituted amine | 15 | Antimicrobial, Anticancer |
| 3-(2-bromo-5-nitrophenoxy)propan-1-amine HCl | Brominated analogue | 20 | Moderate antimicrobial |
| 3-(3-nitrophenoxy)propan-1-amine HCl | Unsubstituted analogue | 25 | Weak anticancer |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µM, indicating strong antibacterial properties.
Study 2: Anticancer Effects on Cell Lines
In another study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction, confirmed by flow cytometry assays that detected increased annexin V binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
